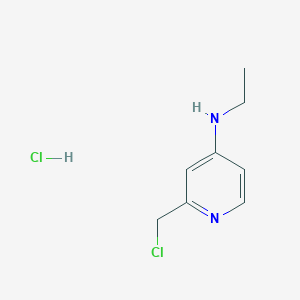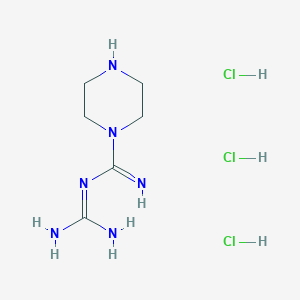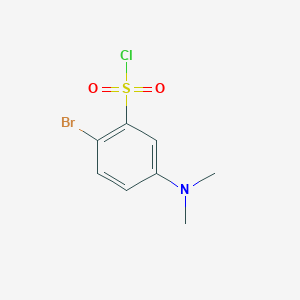![molecular formula C11H18ClNO B1378685 {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride CAS No. 1461715-75-2](/img/structure/B1378685.png)
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process of a similar compound, 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride. Absolute ethyl alcohol is added for a reflux reaction for 1 hour. The product is then filtered and dried to obtain the finished product .
Chemical Reactions Analysis
The compound is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .
Aplicaciones Científicas De Investigación
X-ray Structure and Conformational Study : Tris(2-(dimethylamino)phenyl)methanol, a related compound, forms stable salts with acids in water. X-ray analysis reveals the structure of these salts, highlighting the role of hydrogen bonds and anions in shaping their molecular structure (Zhang et al., 2015).
Synthesis of Isoxazolecarboxylates : The reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride in methanol results in high yields of esters of 5-substituted 4-isoxazolecarboxylic acids, demonstrating the compound's utility in organic synthesis (Schenone et al., 1991).
Synthetic Utility in Chemistry : N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals, similar to {2-[2-(Dimethylamino)ethyl]phenyl}methanol, react with diols to create cyclic acetals. These compounds serve as temporary protecting groups for vicinal diols in chemical synthesis (Hanessian & Moralioglu, 1972).
Photochemistry of Aromatic Compounds : The UV irradiation of derivatives like 2-dimethylamino-5-bromopyrimidine in methanol yields various products, highlighting the role of dimethylamino groups in influencing the photochemistry of these compounds (Nasielski et al., 1972).
Intermolecular Hydrogen Bond Study : A study of 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one (HOF) revealed the importance of intermolecular hydrogen bonds in molecular interactions and photophysical properties (Liu et al., 2019).
Safety and Hazards
The compound is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) . It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
The primary target of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride, also known as Deanol , is the central nervous system (CNS). It interacts with neurotransmitters such as noradrenaline, dopamine, and serotonin . These neurotransmitters play a crucial role in mood regulation, memory, and cognitive function .
Mode of Action
Deanol interacts with its targets by increasing the levels of these neurotransmitters in the CNS . This is achieved by providing a source of choline, which is a precursor to the neurotransmitter acetylcholine . Acetylcholine is essential for many functions in the body and brain, including muscle activation, pain response, and memory and mood regulation .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By providing a source of choline, Deanol can potentially increase the production of acetylcholine, thereby enhancing the activity of this pathway .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects on the cns . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, remain to be fully elucidated.
Result of Action
The result of Deanol’s action is an increase in the levels of acetylcholine in the brain, which can lead to improved memory, mood, and cognitive function . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Action Environment
The action of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as medications or supplements, can potentially interact with Deanol and alter its effects .
Propiedades
IUPAC Name |
[2-[2-(dimethylamino)ethyl]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13;/h3-6,13H,7-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUZZDRKRVYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride | |
CAS RN |
1461715-75-2 |
Source


|
| Record name | {2-[2-(dimethylamino)ethyl]phenyl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)
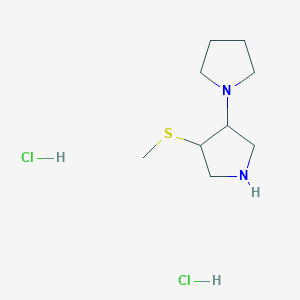


![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
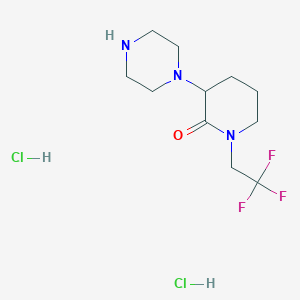
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
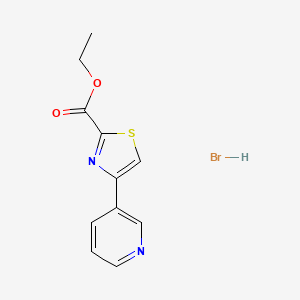
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
